molecular formula C20H20ClN3O B14934356 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide

3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide

Cat. No.: B14934356
M. Wt: 353.8 g/mol
InChI Key: JRZHUGGHCAHTBD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Amide Bond: Reacting 4-chlorobenzoyl chloride with 2-(2-pyridyl)ethylamine under basic conditions to form the intermediate amide.

    Pyrrole Introduction: The intermediate amide can then be reacted with a pyrrole derivative under suitable conditions to introduce the pyrrole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the pyridyl group.

    Reduction: Reduction reactions could target the amide bond or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, especially the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, it might be used as a probe to study biochemical pathways or as a precursor for bioactive molecules.

Medicine

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-indol-1-YL)propanamide: Similar structure but with an indole ring instead of a pyrrole ring.

    3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-imidazol-1-YL)propanamide: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

The presence of the pyrrole ring in 3-(4-Chlorophenyl)-N-[2-(2-pyridyl)ethyl]-3-(1H-pyrrol-1-YL)propanamide may confer unique electronic properties and reactivity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C20H20ClN3O/c21-17-8-6-16(7-9-17)19(24-13-3-4-14-24)15-20(25)23-12-10-18-5-1-2-11-22-18/h1-9,11,13-14,19H,10,12,15H2,(H,23,25)

InChI Key

JRZHUGGHCAHTBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3

Origin of Product

United States

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